N-hydroxy-5-(m-tolyl)furan-2-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of N-hydroxy-5-(m-tolyl)furan-2-carboximidamide involves several steps. One common method includes the reaction of 5-(m-tolyl)furan-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-hydroxy-5-(m-tolyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Scientific Research Applications
N-hydroxy-5-(m-tolyl)furan-2-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-hydroxy-5-(m-tolyl)furan-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways . The furan ring and the hydroxylamine group play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
N-hydroxy-5-(m-tolyl)furan-2-carboximidamide can be compared with other furan carboxamides such as fenfuram, furcarbanil, and methfuroxam . These compounds share similar structural features, including an electron-rich furan moiety and an anilide ring. this compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N'-hydroxy-5-(3-methylphenyl)furan-2-carboximidamide |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-2-4-9(7-8)10-5-6-11(16-10)12(13)14-15/h2-7,15H,1H3,(H2,13,14) |
InChI Key |
RHNMNKHEGMHBNE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C(=NO)N |
Origin of Product |
United States |
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